Reference material: Due to its well-defined structure and stability, chromic bromide hexahydrate can be used as a reference material for various analytical techniques such as X-ray diffraction and vibrational spectroscopy []. These techniques help researchers identify and characterize unknown materials.
Precursor for other chromium compounds: Chromic bromide hexahydrate can be used as a starting material for the synthesis of other chromium compounds, which may have specific applications in catalysis, materials science, or other research areas [].
Chemical education: This compound can be used as a model system to study various chemical concepts such as coordination chemistry, hydration, and the properties of ionic compounds. Its well-defined structure and relatively simple formula make it suitable for educational purposes in chemistry laboratories [].
Chromium(1+), tetraaquadibromo-, bromide, dihydrate (chemical formula: CrBr4·2H2O) is a coordination compound consisting of chromium in the +1 oxidation state coordinated by four water molecules and two bromine atoms. It typically appears as a white crystalline solid and has a molecular weight of approximately 399.8 g/mol . The presence of water molecules in its structure classifies it as a hydrate, which can influence its solubility and stability.
The chemical behavior of Chromium(1+), tetraaquadibromo-, bromide, dihydrate is largely dictated by its coordination environment. It can undergo various reactions, including:
These reactions are essential for understanding its behavior in different environments and applications.
Chromium(1+), tetraaquadibromo-, bromide, dihydrate can be synthesized through several methods:
Each method can yield different purities and crystal forms, influencing its properties and applications .
Chromium(1+), tetraaquadibromo-, bromide, dihydrate finds applications primarily in:
Its applications are significant in both academic research and industrial processes .
Interaction studies involving Chromium(1+), tetraaquadibromo-, bromide, dihydrate focus on its reactivity with other chemical species. These studies help understand how this compound behaves in different environments:
Such studies are essential for determining safe handling practices and potential environmental impacts .
Chromium(1+), tetraaquadibromo-, bromide, dihydrate shares similarities with several other chromium compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Oxidation State | Molecular Formula | Solubility | Biological Activity |
|---|---|---|---|---|
| Chromium(III) Bromide Hexahydrate | +3 | CrBr3·6H2O | Soluble | Insulin-mimetic properties |
| Chromium(VI) Bromide | +6 | CrBr6 | Soluble | Highly toxic |
| Chromium(II) Bromide | +2 | CrBr2 | Soluble | Less studied |
Chromium(1+) is unique due to its lower oxidation state compared to Chromium(III) and Chromium(VI), leading to different reactivity profiles and potential applications in areas like catalysis where lower oxidation states may offer distinct advantages .
The study of chromium coordination compounds dates to the late 19th and early 20th centuries, with Alfred Werner’s pioneering work on coordination theory providing the foundation for understanding hydrate isomerism. Werner demonstrated that water molecules in complexes like chromium chloride hexahydrate (CrCl₃·6H₂O) could occupy either the inner coordination sphere or exist as lattice-bound crystallization molecules. This discovery directly informed the classification of [Cr(H₂O)₄Br₂]Br·2H₂O as a hydrate isomer, where four water molecules are coordinated to Cr³⁺, while two additional water molecules reside in the crystal lattice. The compound’s synthesis and characterization emerged from subsequent investigations into chromium(III) halides, which revealed their propensity to form varied hydration states depending on reaction conditions.
The compound crystallizes in an octahedral geometry, with Cr³⁺ at the center bonded to four aqua ligands (H₂O) and two bromido ligands (Br⁻) in the inner sphere, while one bromide ion (Br⁻) and two water molecules occupy the outer lattice. This structure is represented as:
$$
\text{[Cr(H₂O)₄Br₂]}^+ \cdot \text{Br}^- \cdot 2\text{H}_2\text{O}
$$
Key Structural Features:
Chromium(III) bromide derivatives, including [Cr(H₂O)₄Br₂]Br·2H₂O, are precursors for ethylene oligomerization catalysts. Additionally, the compound’s layered structure and magnetic anisotropy parallel those of two-dimensional (2D) ferromagnetic materials like CrBr₃ monolayers, which exhibit tunable spin polarization for spintronic devices. Recent studies highlight its potential in heterostructures where interfacial interactions enhance conductivity and spin controllability under electric fields.
The coordination of bromide ions to chromium(III) centers involves complex ligand exchange mechanisms that determine the final stoichiometry of the tetraaquadibromo chromium complex [1] [2]. The hexaaquachromium(III) ion serves as the primary precursor, where two water molecules are systematically replaced by bromide ligands to form the tetraaquadibromo configuration [14] [27]. This substitution process follows a stepwise mechanism where the first bromide ion coordinates more readily than the second due to electrostatic considerations [9] [26].
The coordination environment around chromium(III) in this complex maintains an octahedral geometry, with the metal center exhibiting a formal +3 oxidation state [26] [27]. The bromide ions occupy specific coordination sites, creating a configuration where four water molecules and two bromide ions complete the octahedral coordination sphere [1] [6]. Thermodynamic stability of this arrangement is enhanced by the balance between electrostatic interactions and ligand field stabilization energy [9] [29].
Stoichiometric analysis reveals that the formation of tetraaquadibromo chromium(III) complexes requires precise molar ratios to prevent the formation of alternative coordination compounds [26] [38]. The reaction typically proceeds according to the general equation where chromium(III) bromide hexahydrate undergoes partial aquation and rearrangement to yield the desired tetraaquadibromo species [1] [16].
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 6 | [26] |
| Oxidation State | +3 | [27] |
| Geometry | Octahedral | [42] |
| Bromide Ligands | 2 | [1] |
| Water Ligands | 4 | [6] |
Water ligands play a critical role in the crystallization process of tetraaquadibromo chromium complexes, serving both as coordinating species and as components of the crystal lattice structure [37] [46]. The presence of coordinated water molecules influences the hydrogen bonding network within the crystal, affecting both nucleation and crystal growth kinetics [11] [32]. These water ligands participate in extensive intermolecular hydrogen bonding with bromide ions and additional water molecules present in the crystal structure [46] [48].
The crystallization behavior is significantly influenced by the hydration state of the chromium center, where the four coordinated water molecules adopt specific orientations to minimize steric hindrance with the bromide ligands [37] [14]. The dihydrate component of the compound contributes to the overall crystal stability through hydrogen bonding interactions that extend throughout the crystal lattice [46] [1].
Crystallographic studies demonstrate that water ligands exhibit specific coordination geometries around the chromium center, with chromium-oxygen bond lengths typically ranging from 1.95 to 1.98 angstroms [46] [37]. The water molecules also facilitate the incorporation of additional water molecules into the crystal structure, forming the characteristic dihydrate composition [1] [48].
Controlled hydrothermal synthesis represents an advanced methodology for preparing high-quality tetraaquadibromo chromium complexes with enhanced crystallinity and purity [8] [32]. This technique utilizes elevated temperatures and pressures in aqueous media to facilitate controlled nucleation and crystal growth processes [12] [32]. Hydrothermal conditions typically range from 220 to 300 degrees Celsius under pressures of 28 to 50 megapascals, providing optimal conditions for complex formation [8] [32].
The hydrothermal approach offers superior control over crystal morphology and size distribution compared to conventional ambient temperature methods [32] [12]. Temperature control during the hydrothermal process is critical for achieving the desired phase purity and preventing the formation of competing chromium oxide phases [10] [43]. The residence time in the heated reaction zone typically ranges from 1.6 to 8 hours, depending on the specific reaction conditions and desired crystal characteristics [32] [8].
Supercritical hydrothermal synthesis methods have demonstrated particular effectiveness in producing well-defined chromium complexes with controlled exposed surfaces and enhanced crystallinity [32] [12]. These methods enable precise control over particle size and morphology while maintaining high productivity and environmental compatibility [32] [10].
| Process Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 220-300°C | [8] [32] |
| Pressure | 28-50 MPa | [32] |
| Residence Time | 1.6-8 hours | [32] [8] |
| pH Range | 1-3 | [9] [47] |
Ligand replacement strategies provide sophisticated approaches for functionalizing tetraaquadibromo chromium complexes through controlled substitution of specific ligands [18] [21]. These methodologies enable the systematic modification of coordination environments to achieve desired chemical and physical properties [24] [35]. The replacement process typically involves the selective substitution of water ligands with alternative donor molecules while preserving the core tetraaquadibromo framework [11] [24].
Thermal ligand exchange represents one primary strategy, where elevated temperatures facilitate the dissociation of weakly bound ligands and promote the coordination of replacement species [35] [22]. The kinetics of ligand replacement are influenced by the electronic properties of both the departing and incoming ligands, with stronger field ligands generally requiring more forcing conditions for displacement [24] [21].
Advanced functionalization protocols incorporate the use of chelating ligands that can replace multiple water molecules simultaneously, leading to enhanced complex stability and altered electronic properties [25] [22]. These strategies require careful consideration of reaction stoichiometry and thermodynamic factors to achieve selective ligand replacement without disrupting the essential bromide coordination [18] [35].
The crystallization dynamics of tetraaquadibromo chromium complexes involve complex nucleation and growth processes that determine the final crystal quality and morphology [37] [46]. Nucleation kinetics are strongly influenced by solution supersaturation, temperature, and the presence of seed crystals or nucleation sites [32] [11]. The growth rate of individual crystal faces varies depending on the specific hydrogen bonding patterns and molecular packing arrangements [46] [37].
Crystal growth proceeds through layer-by-layer deposition mechanisms, where the incorporation of new molecules into the growing crystal face depends on the availability of appropriate binding sites [32] [46]. The presence of water molecules and bromide ions creates specific growth patterns that result in characteristic crystal habits and morphologies [37] [48]. Temperature control during crystallization is essential for achieving optimal crystal quality, with slower cooling rates generally producing larger, more well-formed crystals [32] [43].
Crystallization from aqueous solutions typically yields crystals with well-defined faces and minimal defect concentrations when conducted under controlled conditions [46] [32]. The incorporation of dihydrate water molecules occurs during the crystallization process, with these molecules occupying specific lattice positions that contribute to overall crystal stability [1] [48].
The removal of chromium(II) bromide and other unwanted byproducts represents a critical purification step in the synthesis of pure tetraaquadibromo chromium(III) complexes [38] [16]. Chromium(II) bromide exhibits significantly different solubility characteristics compared to the target chromium(III) complex, enabling selective separation through controlled extraction procedures [38] [41]. Absolute diethyl ether extraction serves as the primary method for removing chromium(II) bromide impurities, as this compound readily dissolves in organic solvents while the tetraaquadibromo chromium(III) complex remains in the aqueous phase [38] .
The purification protocol typically involves multiple extraction cycles with absolute diethyl ether, followed by washing with absolute ethanol to remove any residual organic impurities [38] . Each extraction cycle removes approximately 85-95 percent of the chromium(II) bromide present, requiring 3-4 cycles for complete purification [38] [23]. The effectiveness of this separation is monitored through spectroscopic analysis, where the characteristic absorption bands of chromium(II) and chromium(III) species can be distinguished [42] [45].
Additional purification steps may include recrystallization from aqueous solutions to remove any remaining trace impurities and improve crystal quality [32] [46]. The final purified product typically exhibits greater than 99 percent purity as determined by elemental analysis and spectroscopic characterization [42] [45]. Quality control procedures involve comprehensive analysis using multiple analytical techniques to confirm the absence of byproducts and verify the desired stoichiometric composition [45] [48].
| Purification Step | Efficiency | Method | Reference |
|---|---|---|---|
| Diethyl Ether Extraction | 85-95% per cycle | Liquid-liquid extraction | [38] |
| Ethanol Washing | >95% organic removal | Solvent washing | [38] |
| Recrystallization | >99% final purity | Aqueous recrystallization | [32] [46] |
| Quality Control | Complete analysis | Multi-technique characterization | [45] [48] |
The chromium(III) ion in the tetraaquadibromo complex exhibits a distinctive octahedral coordination geometry, representing one of the most prevalent structural arrangements in transition metal chemistry [1]. The octahedral arrangement places six ligands at the vertices of a regular octahedron around the central chromium ion, with bond angles of 90° between adjacent ligands and 180° between opposite ligands [2]. This geometry is particularly favored for chromium(III) due to its d³ electron configuration, which provides significant crystal field stabilization energy in octahedral environments [1] [3].
In the specific case of chromium(1+), tetraaquadibromo-, bromide, dihydrate, the octahedral coordination sphere comprises four water molecules and two bromide ions as ligands [4]. The arrangement of these ligands follows established principles of coordination chemistry, where the chromium(III) center seeks to maximize orbital overlap while minimizing steric repulsion between ligands [1]. The octahedral geometry allows for optimal electron-pair donation from the ligands to the metal center, resulting in coordinate covalent bonds that stabilize the complex [2].
The geometric arrangement in octahedral complexes is fundamentally different from other coordination geometries such as tetrahedral or square planar configurations [2]. Unlike tetrahedral complexes where ligands are arranged at the corners of a tetrahedron, the octahedral arrangement provides six coordination sites, allowing for greater ligand diversity and more complex stereochemical possibilities [2]. This six-coordinate geometry is particularly important for chromium(III) complexes, as it accommodates the preferred coordination number for this oxidation state [1].
The octahedral field created by the six ligands causes the five d orbitals of chromium(III) to split into two distinct energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²) [5]. This crystal field splitting is fundamental to understanding the electronic structure and magnetic properties of the complex, as the three d³ electrons occupy the t₂g orbitals exclusively, resulting in a high-spin configuration [3].
The comparative binding strengths of water and bromide ligands in chromium(III) complexes reflect fundamental differences in their electronic and steric properties [6]. Water, as a neutral ligand, acts primarily as a sigma donor through its lone pairs on the oxygen atom, while bromide ions function as both sigma donors and pi donors due to their additional lone pair electrons [7] [6]. This difference in bonding capability significantly influences their relative positions in the spectrochemical series and their binding affinities to the chromium center.
According to the established spectrochemical series, water is positioned as a weak field ligand, while bromide ions are classified as even weaker field ligands [6] [8]. The series places these ligands in the order: I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃, indicating that water has a slightly stronger field strength than bromide ions [6]. This ordering reflects the ability of each ligand to cause crystal field splitting in the d orbitals of the metal center, with stronger field ligands producing larger energy separations between the t₂g and eg orbital sets [9].
The weaker field strength of bromide compared to water can be attributed to several factors. Bromide ions have larger, more diffuse valence orbitals that overlap poorly with the metal d orbitals, resulting in weaker metal-ligand bonds [7]. Additionally, bromide acts as a pi donor ligand, which destabilizes the t₂g orbitals and decreases the overall crystal field splitting [7]. The pi donation from bromide involves the transfer of electron density from the bromide p orbitals to the metal d orbitals, which weakens the metal-ligand interaction compared to pure sigma donation [6].
The binding strength differences are also reflected in typical bond lengths observed in chromium(III) complexes. Chromium-oxygen bonds to water ligands typically range from 1.95 to 2.10 Å, while chromium-bromide bonds are generally longer, ranging from 2.30 to 2.45 Å [10] [11]. These longer Cr-Br bonds indicate weaker interactions compared to the shorter, stronger Cr-O bonds [10]. The difference in bond lengths is consistent with the larger ionic radius of bromide compared to the effective size of the water ligand's donor atom [7].
The electronegativity difference between oxygen and bromine also plays a crucial role in determining binding strength. Oxygen's higher electronegativity (3.5) compared to bromine (2.8) results in stronger electrostatic attraction to the positively charged chromium(III) center [6]. This enhanced electrostatic interaction contributes to the stronger binding of water ligands compared to bromide ligands in the coordination sphere [6].
The chromium(III) ion possesses a d³ electron configuration that fundamentally determines its electronic structure and magnetic properties in octahedral complexes [12] [3]. This configuration results from the loss of three electrons from the neutral chromium atom, which has the ground state electron configuration [Ar] 3d⁵ 4s¹ [13]. Upon oxidation to the +3 state, chromium loses the 4s electron and two of the 3d electrons, leaving three unpaired electrons in the 3d subshell [14].
In an octahedral ligand field, the five d orbitals split into two distinct energy levels: the lower energy t₂g set and the higher energy eg set [15]. The energy separation between these levels, known as the crystal field splitting energy (Δₒ), determines the electron configuration within the d orbitals [15]. For chromium(III) with its d³ configuration, the three electrons occupy the t₂g orbitals exclusively, following Hund's rule by placing one electron in each of the three t₂g orbitals with parallel spins [3] [12].
The d³ configuration is particularly significant because it allows for only one possible spin state arrangement in octahedral complexes. Unlike other d-electron configurations that can exhibit both high-spin and low-spin states depending on the ligand field strength, chromium(III) complexes are invariably high-spin [3]. This occurs because the three electrons occupy the lower energy t₂g orbitals without any need for electron pairing, regardless of the crystal field splitting energy magnitude [3].
The electronic configuration can be represented as t₂g³ eg⁰, where the superscripts indicate the number of electrons in each orbital set [3]. This arrangement results in three unpaired electrons, giving chromium(III) complexes their characteristic paramagnetic properties with magnetic moments typically ranging from 3.87 to 3.95 Bohr magnetons [3]. The presence of three unpaired electrons makes all chromium(III) octahedral complexes paramagnetic, providing a reliable diagnostic tool for identifying this oxidation state [3].
The ground state term symbol for the d³ configuration is ⁴F₃/₂, where the superscript 4 indicates the spin multiplicity (2S+1, where S = 3/2), F represents the orbital angular momentum quantum number (L = 3), and the subscript 3/2 indicates the total angular momentum quantum number (J = 3/2) [16]. This term symbol reflects the high-spin nature of the d³ configuration and provides information about the electronic ground state energy levels [16].
The Jahn-Teller effect describes the geometric distortion that occurs in non-linear molecules with degenerate electronic ground states to remove orbital degeneracy and lower the overall energy [5] [17]. For octahedral complexes, this effect is most pronounced when there is an unequal occupation of the degenerate eg orbitals, leading to structural distortions that break the perfect octahedral symmetry [5] [18].
However, chromium(III) complexes with their d³ electron configuration are notably exempt from significant Jahn-Teller distortions [5] [18]. This immunity arises because the three electrons in the d³ configuration occupy the t₂g orbitals exclusively, leaving the eg orbitals completely empty [18]. Since the Jahn-Teller effect primarily affects complexes with asymmetrically occupied eg orbitals, the symmetric t₂g³ eg⁰ configuration of chromium(III) does not provide the electronic driving force for geometric distortion [18].
The theoretical framework for understanding Jahn-Teller distortions involves the concept that electronic degeneracy and geometric stability cannot coexist in non-linear molecules [5]. The theorem states that any non-linear molecular system in a degenerate electronic state will undergo distortion to remove that degeneracy and achieve lower energy [5]. In octahedral complexes, this typically manifests as elongation or compression along one of the molecular axes, converting the perfect octahedral geometry to a tetragonal structure [19].
The absence of Jahn-Teller distortions in chromium(III) complexes can be understood by examining the orbital occupancy patterns that typically lead to such distortions. Strong Jahn-Teller effects are observed in configurations such as d⁴ (high-spin), d⁷ (low-spin), and d⁹, where the eg orbitals are asymmetrically occupied [18]. In contrast, d³ configurations, along with d⁸, d¹⁰, high-spin d⁵, and low-spin d⁶ configurations, do not exhibit significant Jahn-Teller distortions because they lack the requisite asymmetric eg orbital occupancy [20].
The minimal distortion in chromium(III) complexes contributes to their structural stability and predictable geometric parameters. This stability is reflected in the relatively uniform bond lengths observed in octahedral chromium(III) complexes, where deviations from ideal octahedral geometry are typically attributed to steric effects of the ligands rather than electronic distortions [10]. The absence of Jahn-Teller distortions also contributes to the kinetic inertness of chromium(III) complexes, as the stable octahedral geometry provides a significant barrier to ligand substitution reactions [10].
The MA₄B₂ configuration represents a fundamental class of octahedral complexes that exhibits geometrical isomerism, where M represents the metal center, A represents one type of ligand (present in four equivalents), and B represents a different type of ligand (present in two equivalents) [21] [22]. In the context of chromium(1+), tetraaquadibromo-, bromide, dihydrate, this configuration corresponds to [Cr(H₂O)₄Br₂]⁺, where water molecules serve as the A ligands and bromide ions function as the B ligands [4].
The two possible geometric isomers in MA₄B₂ complexes are distinguished by the relative positions of the two B ligands in the octahedral structure [21]. In the cis isomer, the two B ligands occupy adjacent positions, separated by a 90° bond angle, while in the trans isomer, the B ligands are positioned opposite each other, separated by a 180° bond angle [21] [23]. This geometric distinction has profound implications for the physical and chemical properties of the resulting complexes [24].
The cis isomer of [Cr(H₂O)₄Br₂]⁺ exhibits lower symmetry compared to the trans isomer, resulting in a permanent dipole moment due to the asymmetric distribution of the different ligands [23]. The adjacent positioning of the two bromide ions creates a region of higher electron density on one side of the molecule, while the opposite side is dominated by the water ligands [23]. This asymmetric charge distribution renders the cis isomer polar, which significantly affects its solubility, reactivity, and spectroscopic properties [23].
In contrast, the trans isomer possesses higher symmetry with the two bromide ions positioned at opposite ends of the octahedral structure [23]. This symmetric arrangement results in the cancellation of dipole moments, making the trans isomer non-polar despite containing the same ligands as the cis isomer [23]. The symmetric distribution of charge in the trans isomer typically leads to higher melting points and different solubility characteristics compared to the cis isomer [24].
The formation of cis versus trans isomers can be influenced by several factors, including the relative sizes of the ligands, their binding affinities, and the reaction conditions [25]. Kinetic factors often favor the formation of cis isomers, as the substitution of ligands in octahedral complexes typically occurs through mechanisms that preserve the adjacency of incoming ligands [25]. However, thermodynamic factors may favor the trans isomer due to minimized steric repulsion between the bulkier ligands when they are positioned opposite each other [24].
The relative sizes of ligands in octahedral complexes play a crucial role in determining the preferred isomeric form and the ease of isomerization between different geometric arrangements [26] [27]. Ligand size effects, also known as steric effects, arise from the physical space occupied by ligands around the metal center and their influence on the overall stability and accessibility of different geometric configurations [26] [28].
In the chromium tetraaquadibromo complex, the significant size difference between water and bromide ligands creates distinct steric environments that influence isomerization processes [7]. Water molecules, being smaller and more compact, can accommodate closer proximity to other ligands without significant steric hindrance [26]. Bromide ions, with their larger ionic radius and more diffuse electron cloud, require greater spatial separation to minimize unfavorable steric interactions [7].
The steric effects of ligand size manifest in several ways during isomerization processes. Larger ligands tend to destabilize configurations where they are forced into close proximity, favoring geometric arrangements that maximize their spatial separation [29]. This principle suggests that in the tetraaquadibromo complex, the trans isomer might be thermodynamically favored due to the maximum separation of the two bulky bromide ligands [29]. The 180° separation in the trans configuration minimizes steric repulsion between the bromide ions compared to the 90° separation in the cis configuration [23].
The kinetics of isomerization are also significantly influenced by ligand size effects. Larger ligands create higher activation barriers for isomerization processes because they must navigate through more sterically congested transition states [28]. The substitution mechanisms in octahedral complexes often involve the formation of seven-coordinate intermediates, where the additional spatial crowding makes the accommodation of large ligands more difficult [28]. This steric hindrance can dramatically slow the rate of isomerization, leading to kinetic preferences for certain isomeric forms even when they are not thermodynamically favored [28].